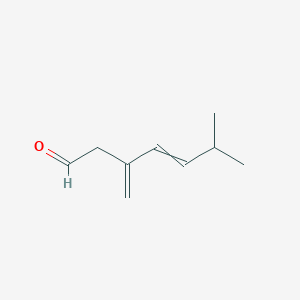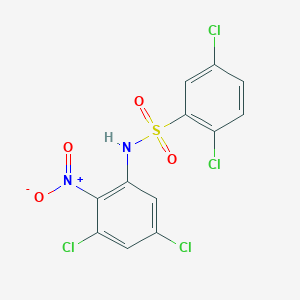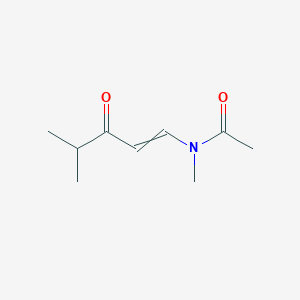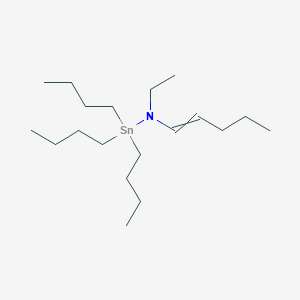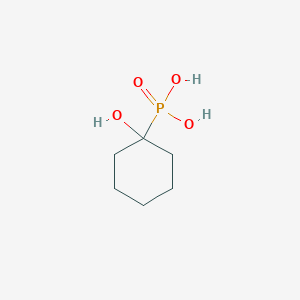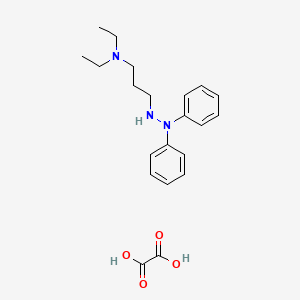
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diphenylhydrazinyl group attached to a diethylpropan-1-amine backbone, combined with oxalic acid. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine typically involves a multi-step process. One common method starts with the preparation of the diphenylhydrazine derivative, which is then reacted with N,N-diethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities.
化学反応の分析
Types of Reactions
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
科学的研究の応用
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
類似化合物との比較
Similar Compounds
2,2-diphenylhydrazine: A related compound with similar hydrazine functionality.
N,N-diethylpropan-1-amine: Shares the same amine backbone but lacks the diphenylhydrazinyl group.
Oxalic Acid Derivatives: Compounds containing oxalic acid as a functional group.
Uniqueness
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both the diphenylhydrazinyl group and the diethylpropan-1-amine backbone, along with oxalic acid, makes it a versatile compound for various scientific and industrial uses.
特性
CAS番号 |
61299-37-4 |
|---|---|
分子式 |
C21H29N3O4 |
分子量 |
387.5 g/mol |
IUPAC名 |
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H27N3.C2H2O4/c1-3-21(4-2)17-11-16-20-22(18-12-7-5-8-13-18)19-14-9-6-10-15-19;3-1(4)2(5)6/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
RGZYVPMAKOVKAR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)

![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

